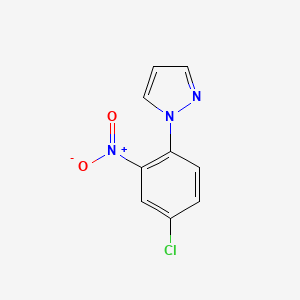

1-(4-chloro-2-nitrophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. orientjchem.orgproquest.com First described in the 19th century, this structural motif is a cornerstone in the synthesis of a vast array of organic compounds. proquest.comnumberanalytics.com The pyrazole ring is a versatile scaffold due to its unique chemical and physical properties, which stem from its aromatic nature and the presence of two nitrogen atoms. orientjchem.orgnumberanalytics.com One nitrogen atom is considered basic, while the other is neutral in character. researchgate.net

The significance of the pyrazole core is most evident in its widespread applications across various scientific fields. In medicinal chemistry, the pyrazole nucleus is a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. numberanalytics.com Consequently, pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antidepressant properties. mdpi.comnih.govorientjchem.org Prominent pharmaceutical agents such as the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant feature a pyrazole core, underscoring its therapeutic relevance. nih.gov

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are utilized as effective pesticides, herbicides, and fungicides. numberanalytics.comnih.gov They also find applications in materials science for the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.comnumberanalytics.com The ability of the pyrazole ring to act as a building block for more complex molecular architectures makes it a subject of continuous study and development in synthetic chemistry. numberanalytics.comnih.gov

| Attribute | Description |

|---|---|

| Structure | Five-membered heterocyclic ring with three carbon and two adjacent nitrogen atoms (C₃H₄N₂). proquest.com |

| Aromaticity | Planar, conjugated ring system with six delocalized π-electrons, conferring aromatic stability. orientjchem.orgresearchgate.net |

| Chemical Reactivity | Can undergo various reactions, including substitution and cyclization, making it a versatile synthetic intermediate. numberanalytics.com |

| Biological Activity | Serves as a key pharmacophore in drugs with anti-inflammatory, anticancer, antimicrobial, and other therapeutic effects. numberanalytics.comnih.gov |

| Industrial Applications | Used in the development of pharmaceuticals, agrochemicals (pesticides, fungicides), and advanced materials. numberanalytics.comresearchgate.net |

Overview of Aryl-Substituted Nitropyrazoles in Chemical Research

Aryl-substituted nitropyrazoles are a specific class of pyrazole derivatives characterized by the presence of at least one aryl (aromatic ring) group and one nitro (NO₂) group attached to the pyrazole scaffold. These substituents significantly influence the molecule's electronic properties, reactivity, and potential applications. Nitroaromatic compounds, in general, are highly valuable in organic synthesis. acs.org The nitro group is one of the most versatile functional groups, serving as a precursor for a wide variety of other chemical entities, including anilines and azo compounds. acs.org

In the context of pyrazoles, the introduction of a nitro group, an electron-withdrawing substituent, can impact the basicity and reactivity of the pyrazole ring. mdpi.com Research into nitropyrazoles has explored their synthesis through various methods, including the direct nitration of existing pyrazole rings. researchgate.net These compounds are of significant interest for several reasons:

Pharmaceutical and Agrochemical Intermediates: The functional groups present in aryl-substituted nitropyrazoles make them valuable intermediates for the synthesis of more complex, biologically active molecules. For example, research has been conducted on pyrazoles containing both chlorophenyl and nitrophenyl groups for potential anthelmintic and anti-HCV activities. wisdomlib.orgglobalresearchonline.net

Energetic Materials: The high nitrogen content and the presence of the nitro group, an explosophore, make nitropyrazoles candidates for the development of energetic materials and explosives. mdpi.com

Nitrating Agents: Certain N-nitropyrazoles have been developed as powerful and versatile reagents for the nitration of other aromatic compounds, demonstrating their utility in synthetic organic chemistry. acs.org

The combination of an aryl ring and a nitro group on the pyrazole core creates a molecule with tailored electronic and steric properties, opening avenues for investigation in medicinal chemistry, materials science, and synthetic methodology.

Scope and Research Focus of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole Studies

While the broader classes of pyrazoles and even aryl-nitropyrazoles are extensively studied, dedicated research focusing solely on the specific properties and applications of this compound is not widely documented in available literature. Its primary significance appears to be as a synthetic intermediate or a building block in the construction of larger, more complex molecules with targeted functions.

The research focus can be inferred from studies on structurally analogous compounds. For instance, molecules containing both a 1-(chlorophenyl) and a 3-(nitrophenyl) substituent on the pyrazole ring have been synthesized and investigated for their biological activities. wisdomlib.org A notable example is a derivative synthesized for evaluation as an anthelmintic agent. wisdomlib.org Furthermore, a closely related compound, 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole, is identified as a key intermediate in the synthesis of pyraclostrobin, a widely used agricultural fungicide. google.com

Therefore, the scope of research involving this compound is likely centered on its:

Synthesis: Developing efficient and scalable methods for its preparation.

Functionalization: Using it as a scaffold to introduce additional functional groups and build more elaborate molecular architectures.

Application as an Intermediate: Employing it in multi-step syntheses of target molecules with potential applications in the pharmaceutical or agrochemical sectors.

The study of this specific compound is thus embedded within the larger goal of discovering novel bioactive agents, where it serves as a crucial piece in the synthetic puzzle rather than an end product itself.

| Compound Name |

|---|

| This compound |

| 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole |

| (E)1-((1-(4-chloroyphenyl)-3-(2-nitrophenyl)-1H-pyrazole-4-yl)methylene)-2-(quinoline-3-yl) hydrazine (B178648) |

| Celecoxib |

| Pyraclostrobin |

| Rimonabant |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-2-3-8(9(6-7)13(14)15)12-5-1-4-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKUWVRHVIILNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 4 Chloro 2 Nitrophenyl 1h Pyrazole

Reactivity Governed by the Nitro and Chloro Groups

The reactivity of the N-phenyl ring is predominantly influenced by the strong electron-withdrawing nature of the nitro group and the presence of the chloro substituent. The ortho-nitro group significantly activates the chloro group at the para position toward nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Consequently, the chlorine atom can be displaced by various nucleophiles under relatively mild conditions.

The nitro group itself is susceptible to reduction, providing a critical pathway to further functionalization. This transformation is a cornerstone of the utility of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole as a chemical intermediate. A variety of reducing agents can be employed to convert the nitro group to an amino group, yielding 1-(2-amino-4-chlorophenyl)-1H-pyrazole. The choice of reagent is crucial for achieving high yields and ensuring compatibility with other functional groups.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ gas, Palladium on Carbon, RT, various solvents (e.g., EtOH, EtOAc) | Highly efficient but can also reduce other functional groups. May cause dehalogenation. | commonorganicchemistry.com |

| H₂, Raney Nickel | H₂ gas, Raney Ni, RT or elevated temp. | Often used when dehalogenation of aryl chlorides is a concern. | commonorganicchemistry.com |

| SnCl₂·2H₂O | HCl, EtOH, reflux | A classic and reliable method, generally tolerant of many functional groups. | wikipedia.org |

| Fe/HCl or Fe/NH₄Cl | Iron powder in acidic or neutral media, reflux | Cost-effective and widely used in industrial applications. | commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol (B145695), Room Temperature | A novel system reported for the efficient reduction of nitroaromatics. | jsynthchem.com |

| Zinc Dust | Acidic conditions (e.g., Acetic Acid) | Provides a mild method for reduction, tolerant of other reducible groups. | commonorganicchemistry.com |

Transformations Involving the Pyrazole (B372694) Heterocycle

The pyrazole ring, while aromatic, possesses its own distinct reactivity that can be exploited for further molecular elaboration.

Electrophilic substitution on N-arylpyrazoles can be complex, with the site of reaction depending on the specific reagents and the electronic nature of the substituents on both rings. cdnsciencepub.com For this compound, the phenyl ring is strongly deactivated by the nitro and chloro groups. This deactivation directs electrophilic attack preferentially to the more electron-rich pyrazole ring. The typical position for electrophilic substitution on the pyrazole ring is the C4-position, which is electronically favored and less sterically hindered. researchgate.net

For instance, studies on the nitration of similar pyrazole structures, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole, have shown that nitration can occur at the C4-position of the pyrazole ring. mdpi.compreprints.org This suggests that under appropriate conditions, this compound could undergo reactions like halogenation, nitration, or sulfonation at its C4-position.

The bond connecting the pyrazole nitrogen (N1) and the phenyl ring is a robust covalent bond that is generally stable under most reaction conditions. Cleavage of this N-aryl bond is challenging and typically requires specific photochemical or catalytic methods that are not broadly applicable. nih.govresearchgate.net Research has demonstrated that C–N bond cleavage in certain arylpyrazole systems can be achieved using metalloporphyrins or through visible-light-induced photochemical transformations in specifically designed substrates. nih.govresearchgate.net For this compound, such modifications are not common and would require harsh conditions, potentially leading to the degradation of the molecule.

Rearrangement Reactions and Proposed Mechanisms

While no rearrangement reactions have been documented specifically for this compound, studies on structurally related nitrophenyl pyrazoles suggest the potential for interesting molecular transformations.

One notable study detailed an unusual rearrangement involving 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. mdpi.compreprints.org Upon thermolysis, this compound did not yield the expected furoxan from cyclization of the adjacent azide (B81097) and nitro groups. Instead, it underwent a complex rearrangement resulting in the reduction of the azido (B1232118) group to an amine and the concurrent oxidation of the methyl group. mdpi.compreprints.org This indicates that the electronic environment created by the nitrophenyl and nitropyrazole moieties can facilitate unconventional reaction pathways.

Furthermore, another class of rearrangements has been observed where 1-phenyl-substituted pyrazolium (B1228807) salts, under basic conditions, rearrange to form 4-aminoquinolines. researchgate.net This transformation proceeds through a proposed mechanism involving deprotonation to an N-heterocyclic carbene, followed by ring-opening, ring-closure, and tautomerization. researchgate.net It is plausible that derivatives of this compound, upon quaternization, could be susceptible to similar base-induced rearrangements.

Role as a Chemical Intermediate in Further Synthetic Pathways

The primary and most significant role of this compound is as a strategic intermediate in the synthesis of more complex heterocyclic systems. The key transformation is the reduction of the nitro group to form 1-(2-amino-4-chlorophenyl)-1H-pyrazole. This resulting ortho-aminoarylpyrazole is a versatile precursor for constructing fused pyrazole derivatives, which are prominent scaffolds in medicinal chemistry. beilstein-journals.orgchim.it

The 1,2-arrangement of the amino group and the pyrazole's N1-nitrogen atom is ideal for cyclocondensation reactions with various bifunctional reagents to build fused five- or six-membered rings. These reactions lead to the formation of diverse polycyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a] mdpi.combeilstein-journals.orgresearchgate.nettriazines. beilstein-journals.orgresearchgate.netnih.gov

| Reagent | Resulting Fused Ring System | General Reaction Type | Reference |

|---|---|---|---|

| β-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Condensation | beilstein-journals.orgchim.it |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Pyrazolo[1,5-a]pyrimidin-one | Condensation | beilstein-journals.org |

| Malononitrile | Aminopyrazolo[1,5-a]pyrimidine | Condensation | nih.gov |

| α,β-Unsaturated Ketones (Chalcones) | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization | researchgate.net |

| Trifluoromethyl-β-diketones | Trifluoromethyl-pyrazolo[3,4-b]pyridine | Regiospecific Condensation | beilstein-journals.org |

| Orthoformates (e.g., Triethyl Orthoformate) | Pyrazolo[1,5-a]pyrimidine (unsubstituted) | Condensation | beilstein-journals.org |

Spectroscopic and Crystallographic Elucidation of 1 4 Chloro 2 Nitrophenyl 1h Pyrazole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Proton NMR Spectroscopic Analysis

Experimental data for the ¹H NMR spectrum of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole is not available in the surveyed literature. A detailed analysis of chemical shifts, multiplicities, and coupling constants cannot be provided.

Carbon-13 NMR Spectroscopic Analysis

Specific ¹³C NMR spectral data for this compound could not be located. Therefore, a table of chemical shifts and an analysis of the carbon environment are not possible.

Mass Spectrometry (MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition, was found for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There are no available LC-MS studies that specifically report the retention time and mass-to-charge ratio for this compound.

Computational and Theoretical Studies on 1 4 Chloro 2 Nitrophenyl 1h Pyrazole

Quantum Chemical Parameters and Reactivity Descriptors

Theoretical studies on compounds structurally related to 1-(4-chloro-2-nitrophenyl)-1H-pyrazole have utilized quantum chemical calculations to determine a range of important parameters. These descriptors are crucial for understanding the molecule's stability, reactivity, and potential applications.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment (ω = μ² / 2η).

Data Tables:

Without specific research findings for this compound, it is not possible to generate data tables for its quantum chemical parameters and reactivity descriptors.

Synthesis and Characterization of Structural Analogues and Derivatives of 1 4 Chloro 2 Nitrophenyl 1h Pyrazole

Substitution Pattern Variations on the Phenyl Ring

The synthesis of structural analogues of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole with varied substitution patterns on the N-phenyl ring is primarily achieved by modifying the hydrazine (B178648) precursor. The classical Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound. nih.govmdpi.com By starting with different phenylhydrazine derivatives, a wide array of analogues can be generated where the chloro and nitro groups are replaced by other substituents or are positioned differently on the phenyl ring.

The general synthetic approach involves reacting a chosen substituted phenylhydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, often under acidic or thermal conditions. mdpi.com The regioselectivity of the condensation can sometimes be an issue, potentially leading to a mixture of isomers, but reaction conditions can be optimized to favor the desired product. nih.gov For instance, using aprotic dipolar solvents can improve regioselectivity compared to traditional protic solvents like ethanol (B145695). nih.gov

Research has explored the introduction of various electron-donating and electron-withdrawing groups onto the phenyl ring to modulate the electronic properties of the resulting pyrazole derivative. acs.org These modifications are crucial for structure-activity relationship (SAR) studies in various applications.

Table 1: Examples of Phenyl Ring Analogue Synthesis

| Phenylhydrazine Precursor | 1,3-Dicarbonyl Compound | Resulting Analogue |

| 4-Fluorophenylhydrazine | Acetylacetone | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole |

| 4-Methoxyphenylhydrazine | Ethyl Acetoacetate | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ol |

| 2,4-Dinitrophenylhydrazine | 1,3-Diphenyl-1,3-propanedione | 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole |

| 4-Methylphenylhydrazine | Malondialdehyde | 1-(4-Methylphenyl)-1H-pyrazole |

Modifications to the Pyrazole Core

Modifications to the pyrazole core itself introduce substituents at the 3, 4, and 5-positions, leading to a vast number of derivatives. The substitution pattern on the pyrazole ring is largely dictated by the choice of the 1,3-dielectrophile component used in the cyclocondensation reaction with (4-chloro-2-nitrophenyl)hydrazine (B1623417). nih.gov

Common strategies for modifying the pyrazole core include:

Reaction with β-Diketones : Symmetrical β-diketones like acetylacetone yield 3,5-disubstituted pyrazoles. Unsymmetrical β-diketones can lead to regioisomeric products, although specific reaction conditions can favor one isomer over the other. mdpi.com

Reaction with β-Ketoesters : The use of β-ketoesters, such as ethyl acetoacetate, typically results in the formation of pyrazolones, which are tautomers of hydroxypyrazoles. mdpi.comnih.gov

Reaction with α,β-Unsaturated Ketones : The condensation of hydrazines with α,β-unsaturated ketones (chalcones) first produces pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.govnih.gov

Post-synthetic Modification : A pre-formed this compound ring can undergo further functionalization. A common method is the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C4 position of the pyrazoles. nih.govresearchgate.netmdpi.com This formyl group can then serve as a handle for further synthetic transformations. Lithiation methods can also be employed to introduce functional groups at specific positions on the pyrazole ring. rsc.org

Table 2: Synthesis of Pyrazole Core-Modified Analogues

| Reagent for (4-chloro-2-nitrophenyl)hydrazine | Resulting Pyrazole Substitution Pattern |

| 1,1,1-Trifluoroacetylacetone | 3-Methyl-5-(trifluoromethyl)-pyrazole |

| Dibenzoylmethane | 3,5-Diphenyl-pyrazole |

| Diethyl malonate | Pyrazolidine-3,5-dione derivative |

| Vilsmeier-Haack Reagent (on existing pyrazole) | 4-Formyl-pyrazole derivative |

These methods provide access to pyrazoles with diverse functionalities, enabling fine-tuning of their chemical and physical properties.

Pyrazolone (B3327878) and Pyrazoline Derivatives

Pyrazolone and pyrazoline derivatives represent two important classes of reduced pyrazole analogues. Their synthesis from (4-chloro-2-nitrophenyl)hydrazine involves distinct pathways.

Pyrazoline Derivatives: Pyrazolines, or dihydropyrazoles, are most commonly synthesized through the cyclocondensation reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone (chalcones). researchgate.netijirset.com The reaction typically proceeds in a solvent like ethanol, often with catalytic amounts of acid or base. ijirset.comresearchgate.net This reaction leads to the formation of 2-pyrazolines, which can exist as different isomers. The specific isomer formed depends on the substitution pattern of the chalcone (B49325) and the reaction conditions.

The general scheme is as follows: (4-chloro-2-nitrophenyl)hydrazine + Substituted Chalcone → 1-(4-chloro-2-nitrophenyl)-3,5-diaryl-2-pyrazoline

Pyrazolone Derivatives: Pyrazolones, which are five-membered lactams, are classic derivatives accessible through the Knorr pyrazolone synthesis. This method involves the condensation of a phenylhydrazine with a β-ketoester, most commonly ethyl acetoacetate. mdpi.comnih.gov The reaction yields a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative. These compounds exist in several tautomeric forms (NH, OH, and CH forms), and the predominant form depends on the solvent and substituents.

Table 3: Synthesis of Pyrazoline and Pyrazolone Derivatives

| Hydrazine Precursor | Co-reactant | Product Type | General Structure |

| (4-chloro-2-nitrophenyl)hydrazine | 1,3-Diarylpropenone (Chalcone) | Pyrazoline | 1-(4-chloro-2-nitrophenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazole |

| (4-chloro-2-nitrophenyl)hydrazine | Ethyl Acetoacetate | Pyrazolone | 1-(4-chloro-2-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| (4-chloro-2-nitrophenyl)hydrazine | Diethyl malonate | Pyrazolidinedione | 1-(4-chloro-2-nitrophenyl)pyrazolidine-3,5-dione |

Synthesis of Polycyclic Systems Incorporating the Pyrazole Moiety (e.g., Indazoles)

While 1-phenylpyrazoles are themselves bicyclic in a sense, the synthesis of fused polycyclic systems where the pyrazole moiety is annulated to another ring system represents a significant structural diversification. Indazoles, which are benzo-fused pyrazoles, are structural isomers of N-phenylpyrazoles and are of significant interest.

The synthesis of indazoles often involves intramolecular cyclization reactions. A key strategy that could be adapted from precursors of this compound is the Cadogan reaction. This reaction involves the reductive cyclization of an o-nitrophenyl compound that also contains a side chain capable of forming a five-membered ring. nih.gov For instance, a Schiff base formed between a 2-nitrobenzaldehyde (B1664092) and a hydrazine could be cyclized with a reducing agent like triethyl phosphite (B83602) (P(OEt)₃) to form an indazole. nih.gov

Other synthetic routes to indazoles include:

Palladium-catalyzed C-H amination : Intramolecular C-H amination of aminohydrazones can yield 1H-indazoles. nih.gov

Cyclization of Arylhydrazones : Direct aryl C-H amination of diaryl ketone hydrazones using oxidants like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can also produce indazoles. nih.gov

Beyond indazoles, other fused systems can be constructed. For example, pyrazolo[1,5-a]quinolines can be synthesized from appropriate precursors, expanding the structural diversity of compounds derived from the basic phenylpyrazole scaffold. nih.gov

Table 4: Synthetic Approaches to Indazole Systems

| Starting Material Type | Key Reagent/Reaction Type | Resulting Fused System |

| 2-Nitrobenzaldehyde + Hydrazine | P(OEt)₃ (Cadogan Reaction) | 2H-Indazole |

| Arylhydrazone | PIFA (Oxidative Cyclization) | 1H-Indazole |

| 2-Halobenzonitrile + Hydrazine | Cu-catalyzed coupling/condensation | 3-Aminoindazole |

Spectroscopic Fingerprinting of Analogues

The characterization of analogues and derivatives of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide unambiguous structural confirmation and insight into the electronic environment of the molecules.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of phenylpyrazole derivatives show characteristic signals for both the pyrazole and phenyl rings. lookchem.com

¹H NMR : The protons on the pyrazole ring (H-3, H-4, H-5) typically appear as distinct signals in the aromatic region (δ 6.0-8.5 ppm). Their chemical shifts and coupling constants are sensitive to the substituents on both rings. For a 1,3,5-trisubstituted pyrazole, a single proton signal (H-4) would be observed as a singlet. The protons of the N-phenyl group also appear in the aromatic region, with their patterns dictated by the substitution. researchgate.netnih.gov

¹³C NMR : The carbon atoms of the pyrazole ring resonate at characteristic chemical shifts, which are influenced by the nature of the substituents. lookchem.comnih.gov The C-3 and C-5 carbons are typically found further downfield than the C-4 carbon.

Table 5: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Substituted 1-Phenylpyrazoles

| Nucleus | Pyrazole Ring | Phenyl Ring |

| ¹H | H-3: ~7.5-8.5H-4: ~6.2-7.0H-5: ~7.8-8.8 | H-Ar: ~7.0-8.5 |

| ¹³C | C-3: ~140-155C-4: ~105-115C-5: ~125-140 | C-Ar: ~115-150 |

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of pyrazole derivatives. The fragmentation is highly dependent on the nature and position of the substituents on both the pyrazole and phenyl rings. tandfonline.comtandfonline.com

Common fragmentation pathways include:

Loss of substituents from the rings (e.g., loss of NO₂, CN, or alkyl groups). researchgate.net

Cleavage of the pyrazole ring itself, often involving the loss of N₂ or HCN. researchgate.netnih.gov

Retro-Diels-Alder (RDA) reactions in certain fused or complex pyrazole derivatives. tandfonline.com

For pyrazolines, fragmentation often involves cleavage of the C-C bonds in the saturated part of the ring. researchgate.net

The molecular ion peak (M⁺) is usually observed, and its accurate mass measurement can confirm the elemental composition of the synthesized compound. tandfonline.com

Advanced Applications in Chemical Research and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

Pyrazoles are a well-established class of five-membered heterocyclic compounds that are highly useful in organic synthesis. nih.gov The specific structure of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole makes it a valuable intermediate for the creation of more complex and often biologically active molecules. The presence of the chloro and nitro substituents on the phenyl ring, as well as the reactive sites on the pyrazole (B372694) ring, allows for a variety of chemical transformations.

A notable example of the utility of a similar pyrazole scaffold is in the synthesis of a novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. researchgate.net These complex molecules have been investigated for their potential as antitumor and anti-HCV agents. researchgate.net The synthesis of these intricate structures highlights the role of the substituted pyrazole core as a foundational element upon which further chemical complexity can be built. The general synthetic utility of pyrazoles is further demonstrated by their use in multicomponent reactions to produce a diverse range of bioactive compounds. nih.gov

The Vilsmeier-Haack reaction is another synthetic tool that can be applied to pyrazole intermediates to introduce functional groups, such as a carbaldehyde group, which can then be used in subsequent reactions to build more complex heterocyclic systems. nih.govnih.gov This versatility underscores the importance of compounds like this compound as key intermediates in the synthesis of novel organic molecules with potential applications in medicinal chemistry and other areas of research.

Ligand Design and Coordination Chemistry with Metal Centers

The nitrogen atoms in the pyrazole ring of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal centers to form metal complexes. Pyrazole-based ligands are known to form stable complexes with a variety of transition metals, and the resulting coordination compounds can exhibit interesting catalytic and biological properties. researchgate.netmdpi.com

The coordination chemistry of pyrazole derivatives is rich and varied, with the pyrazole unit capable of acting as a neutral monodentate ligand or, upon deprotonation, as a bridging pyrazolate anion. researchgate.net The specific substituents on the pyrazole and any attached phenyl rings can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. For instance, the electron-withdrawing nitro group in this compound can affect the electron density on the pyrazole nitrogen atoms, thereby modulating the strength of the metal-ligand bond.

While extensive research exists on the coordination chemistry of pyrazole-based ligands in general, specific studies detailing the coordination complexes of this compound are not extensively documented in the available literature. However, related studies on nitrophenylpyrazole derivatives demonstrate their ability to coordinate with metals like palladium to form complexes with catalytic activity in reactions such as the Mizoroki-Heck C-C coupling. mdpi.com

Pyrazole-Based Ligands in Metalloprotein Active Site Studies

The study of metalloprotein active sites is a crucial area of bioinorganic chemistry. Small molecule ligands that can mimic the coordination environment of the metal ions in these active sites are valuable tools for understanding enzyme mechanisms and for the design of enzyme inhibitors. Pyrazole-containing ligands have been explored in this context due to their ability to coordinate to metal ions commonly found in metalloproteins, such as zinc, copper, and iron.

The nitrogen donor atoms of the pyrazole ring can simulate the histidine-metal coordination that is prevalent in many metalloenzymes. While there is a broad interest in metalloenzyme inhibitors, and various metal-binding groups are under investigation, specific studies employing this compound as a ligand for metalloprotein active site models are not prominently featured in the current body of research. However, the general principles of using pyrazole derivatives as inhibitors for metalloenzymes like monoamine oxidases have been established, where the pyrazole moiety can interact with the enzyme's active site. mdpi.com

Development of Chromophores and Dyes (e.g., Azo Dyes)

The this compound structure can serve as a precursor for the synthesis of chromophores and dyes, particularly azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects aromatic rings, forming a conjugated system responsible for their color.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. In this context, derivatives of this compound can be utilized in the synthesis of vibrant dyes. For example, compounds like 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide have been synthesized and studied. These molecules incorporate the (4-chloro-2-nitrophenyl)azo group, which acts as the chromophore, linked to a pyrazole derivative. nih.gov

Another related compound, 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol, is a known azo dye and pigment. It is a dark red solid and has been used to dye cellulose (B213188) in textiles, producing a dark brown-red color. researchgate.net However, it is noted to have poor solvent resistance and light fastness compared to similar azo pigments. researchgate.net

The synthesis of such dyes often involves straightforward chemical reactions, making them accessible for various applications. mdpi.com The color and properties of the resulting dye can be tuned by modifying the substituents on the aromatic rings.

Exploration in Organic Electronics and Functional Materials

The field of organic electronics utilizes organic molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The electronic properties of these materials, such as their HOMO/LUMO energy levels and charge transport characteristics, are crucial for their performance.

While there is growing interest in pyrazole derivatives for various applications, including as fluorescent materials, the specific exploration of this compound in organic electronics and functional materials is not well-documented. However, related pyrazoline derivatives have been investigated as materials for OLEDs due to their strong fluorescence properties. nih.gov Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic properties of molecules like this compound to assess their potential for such applications. For instance, DFT calculations on similar nitrophenyl-substituted pyrazoles have been used to evaluate their nonlinear optical (NLO) properties. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The study of pyrazole (B372694) derivatives has been a fertile ground for academic research, leading to a vast body of literature on their synthesis and application. mdpi.comnih.gov For the specific compound, 1-(4-chloro-2-nitrophenyl)-1H-pyrazole , academic contributions have primarily focused on its synthesis as a chemical intermediate. The foundational methods for pyrazole synthesis, such as the reaction of β-diketones with hydrazines, have been well-established and provide a basis for producing this compound. nih.gov However, a significant research gap exists in the dedicated study of This compound itself. While it is recognized as a precursor, its unique chemical properties, reactivity, and potential applications remain largely unexplored in academic literature. There is a lack of comprehensive studies on its spectroscopic characterization, crystallographic analysis, and theoretical calculations to understand its electronic structure and reactivity profile. Furthermore, its biological activities and potential as a standalone functional molecule have not been a focal point of academic research, representing a clear gap in the current body of knowledge.

Emerging Methodologies for Synthesis and Characterization

Recent advancements in the synthesis of pyrazole derivatives offer promising avenues for the production of This compound . Emerging methodologies focus on improving efficiency, selectivity, and sustainability. These include:

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for various pyrazole derivatives. medicaljournalshouse.com

Multicomponent reactions: One-pot reactions involving three or more starting materials are gaining traction for the efficient construction of complex pyrazole systems. mdpi.com

Green chemistry approaches: The use of environmentally benign solvents and catalysts is a growing trend in pyrazole synthesis.

For the characterization of This compound and its derivatives, advanced spectroscopic techniques are crucial. While standard methods like NMR (¹H and ¹³C), IR, and mass spectrometry are fundamental, more sophisticated techniques can provide deeper insights. researchgate.netekb.eg Advanced 2D-NMR techniques, such as HMBC and HSQC, can be employed for unambiguous structural elucidation of more complex derivatives. mdpi.com X-ray crystallography would be invaluable for determining the precise three-dimensional structure and intermolecular interactions in the solid state.

Below is an interactive data table summarizing emerging synthesis methodologies applicable to pyrazole derivatives.

| Methodology | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Could significantly speed up the synthesis process. |

| Multicomponent Reactions | High atom economy, operational simplicity | Could be used to generate novel derivatives in a single step. |

| Catalysis with Functionalized Silica | Reusable catalysts, mild reaction conditions | Offers a more sustainable and cost-effective production method. bohrium.com |

| Eco-Friendly Synthesis | Use of greener solvents and reagents | Reduces the environmental impact of the synthesis. nih.gov |

Potential for Novel Chemical Transformations

The structure of This compound presents several opportunities for novel chemical transformations. The presence of the nitro group is particularly significant, as it can be reduced to an amino group, which then serves as a handle for a wide range of further derivatizations. This could include the formation of amides, sulfonamides, and Schiff bases, leading to a diverse library of new compounds.

The chloro substituent on the phenyl ring opens the door to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of more complex molecular architectures. The pyrazole ring itself can also undergo further functionalization, although electrophilic substitution typically occurs at the 4-position. nih.gov The exploration of these transformations could lead to the discovery of compounds with novel properties and applications.

Prospects for Advanced Material Development

The field of advanced materials is a promising area for the future application of This compound and its derivatives. Pyrazole-containing compounds have already shown potential in several areas of materials science:

Corrosion Inhibitors: Pyrazole derivatives have been investigated for their ability to protect metals from corrosion, suggesting a potential application for derivatives of the title compound. bohrium.com

Organic Dyes: The conjugated π-system of pyrazoles can be extended through chemical modification to create organic dyes with interesting photophysical properties. researchgate.net

Polymers: Functionalized pyrazoles can be incorporated into polymer chains to develop materials with tailored thermal, optical, or electronic properties.

The combination of the pyrazole core with the electronically distinct chloronitrophenyl moiety in This compound could lead to materials with unique characteristics. Future research could focus on synthesizing polymers incorporating this pyrazole and investigating their properties for applications in electronics or photonics. Furthermore, the development of pyrazole-based ligands for the formation of metal-organic frameworks (MOFs) is another exciting avenue for advanced material development.

Q & A

Q. What are the recommended synthetic routes for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole?

The compound can be synthesized via condensation reactions or functional group transformations. For example, the Mannich reaction is a viable method for structurally related pyrazole derivatives, as demonstrated in the synthesis of 4-chloro-2-(1H-pyrazol-3-yl)phenol (98% yield) using N,N′-bis(methoxymethyl)diaza-18-crown-6 . Optimize reaction conditions by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR to confirm substituent positions (e.g., nitro and chloro groups).

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the empirical formula (e.g., CHClNO).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- X-ray crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .

Q. What safety precautions are necessary when handling this compound?

The nitro and chloro substituents may pose irritant properties. Refer to hazard classifications for similar compounds:

- Eye Irrit. Category 2 and Skin Irrit. Category 2 .

- Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from light.

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro (-NO) and chloro (-Cl) groups activate the pyrazole ring for nucleophilic substitution or Suzuki-Miyaura coupling. For example, boron-containing pyrazoles (e.g., 4-(tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) are intermediates in palladium-catalyzed reactions . Optimize ligand systems (e.g., BippyPhos ) to enhance catalytic efficiency.

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include poor solubility and polymorphism. Strategies:

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions may arise from solvent effects or dynamic processes (e.g., tautomerism). Solutions:

- Variable-temperature NMR : Identify tautomeric equilibria by analyzing shifts at different temperatures.

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities .

Q. What methodologies are suitable for studying its potential biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.